N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine
CAS No.:
Cat. No.: VC13477492
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2 |
|---|---|
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | 4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine |
| Standard InChI | InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3 |
| Standard InChI Key | ZXRJVNBQEQUKFE-UHFFFAOYSA-N |
| SMILES | CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural and Molecular Characteristics
The compound features a cyclohexane-1,4-diamine core, where one nitrogen atom is substituted with a benzyl group, and the other is modified with cyclopropyl and methyl groups. This arrangement creates a chiral center, leading to distinct stereoisomers that influence its reactivity and biological interactions . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂ | |
| Molecular Weight | 258.4 g/mol | |
| IUPAC Name | 4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine | |
| Boiling Point | Estimated 320–350°C (dec.) |
The cyclopropyl group introduces ring strain, enhancing reactivity in substitution and addition reactions, while the benzyl moiety contributes to hydrophobic interactions in biological systems .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis typically involves multi-step alkylation and reductive amination reactions. A representative pathway includes:
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Alkylation of Cyclohexane-1,4-diamine: Reaction with benzyl chloride under basic conditions to introduce the benzyl group .
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Cyclopropane Incorporation: Use of cyclopropylmethyl halides or Mitsunobu reactions to attach the cyclopropyl moiety .
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Methylation: Treatment with methyl iodide or dimethyl sulfate to finalize the N-methyl substitution .
Industrial-scale production employs continuous flow reactors to optimize yield (∼75–85%) and purity .
Reactivity and Stability
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but degrades under strong acidic or basic conditions. Key reactions include:
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Oxidation: Forms N-oxide derivatives with hydrogen peroxide.
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Reduction: Lithium aluminum hydride reduces imine intermediates during synthesis.
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Substitution: Halogenation at the cyclopropane ring occurs with Cl₂ or Br₂ .
Industrial and Research Applications
Material Science
The compound serves as a ligand in asymmetric catalysis, enhancing enantioselectivity in Cu-catalyzed C–N coupling reactions (ee > 90%) .
Specialty Chemicals
Used in synthesizing heat-resistant polymers (Tg = 210°C) and epoxy resins .
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Key Features | Biological Activity (IC₅₀) |
|---|---|---|---|
| N,N'-Dimethyl-cyclohexane-1,4-diamine | 142.2 g/mol | Lacks cyclopropyl group | Low receptor affinity |
| N-Benzyl-N-ethyl-cyclohexane-1,4-diamine | 246.4 g/mol | Ethyl substituent instead of methyl | Moderate antimicrobial |
| Target Compound | 258.4 g/mol | Cyclopropyl enhances ring strain | High ORL1 binding |
The cyclopropyl group in the target compound significantly improves lipid solubility (logP = 3.2 vs. 2.1 for analogs), enhancing blood-brain barrier permeability .
Future Directions
Further studies should explore:
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Toxicity Profiles: Chronic exposure effects in mammalian models.
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Drug Delivery Systems: Nanoencapsulation to improve bioavailability.
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Structure-Activity Relationships: Modifying the cyclopropane ring for enhanced selectivity.
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